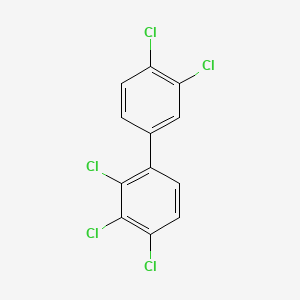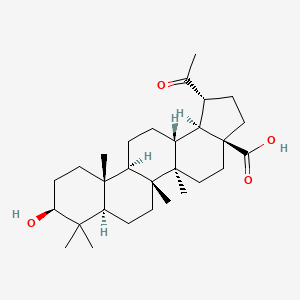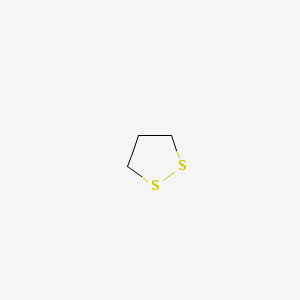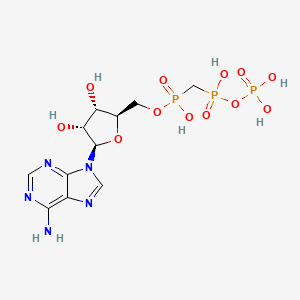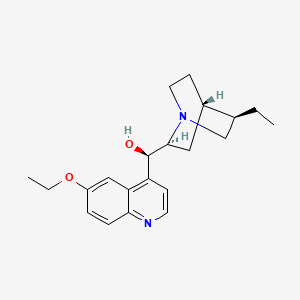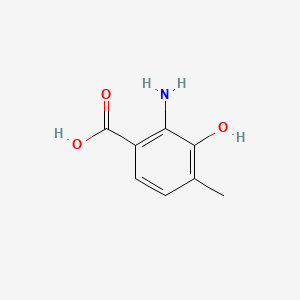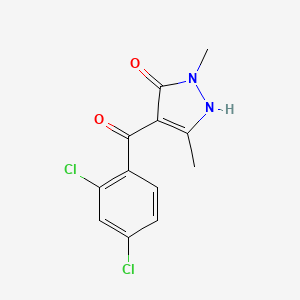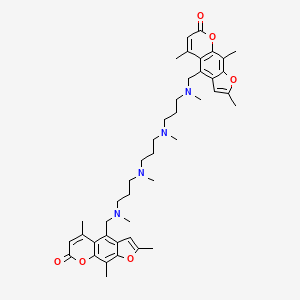
BTPDN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane is a complex organic compound It is characterized by its unique structure, which includes multiple trioxsalen groups and tetramethyl-tetrazapentadecane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane typically involves multi-step organic reactions. The process begins with the preparation of the tetramethyl-tetrazapentadecane backbone, followed by the introduction of trioxsalen groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.
Analyse Des Réactions Chimiques
Types of Reactions
1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The trioxsalen groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which 1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane: shares similarities with other compounds containing trioxsalen groups and tetramethyl-tetrazapentadecane backbones.
Other trioxsalen derivatives: These compounds may have different substituents but share the core trioxsalen structure.
Uniqueness
The uniqueness of 1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane lies in its specific combination of functional groups and backbone structure, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
84067-18-5 |
|---|---|
Formule moléculaire |
C43H56N4O6 |
Poids moléculaire |
724.9 g/mol |
Nom IUPAC |
2,5,9-trimethyl-4-[[methyl-[3-[methyl-[3-[methyl-[3-[methyl-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-4-yl)methyl]amino]propyl]amino]propyl]amino]propyl]amino]methyl]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C43H56N4O6/c1-26-20-36(48)52-42-30(5)40-32(22-28(3)50-40)34(38(26)42)24-46(9)18-12-16-44(7)14-11-15-45(8)17-13-19-47(10)25-35-33-23-29(4)51-41(33)31(6)43-39(35)27(2)21-37(49)53-43/h20-23H,11-19,24-25H2,1-10H3 |
Clé InChI |
YPFZOFABMPOIMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C(=C3C=C(OC3=C2C)C)CN(C)CCCN(C)CCCN(C)CCCN(C)CC4=C5C=C(OC5=C(C6=C4C(=CC(=O)O6)C)C)C |
SMILES canonique |
CC1=CC(=O)OC2=C1C(=C3C=C(OC3=C2C)C)CN(C)CCCN(C)CCCN(C)CCCN(C)CC4=C5C=C(OC5=C(C6=C4C(=CC(=O)O6)C)C)C |
Key on ui other cas no. |
84067-18-5 |
Synonymes |
1,15-bis(4'-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane BTPDN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


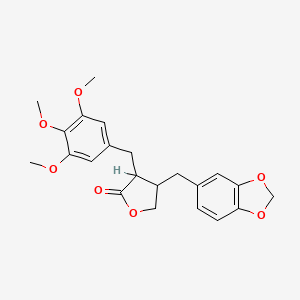
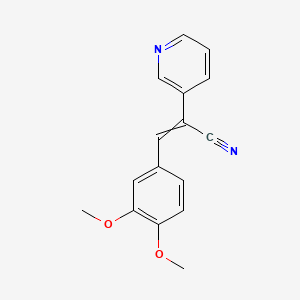
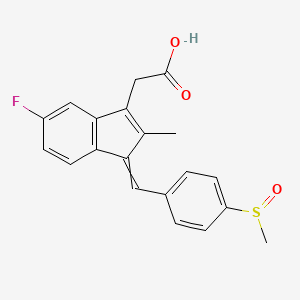
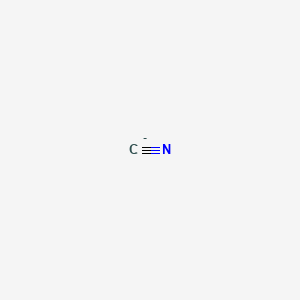

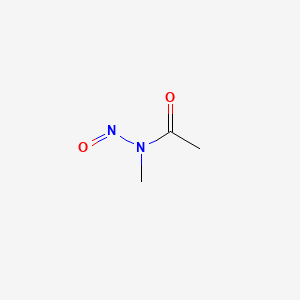
![4-[2-(3-Methoxyanilino)-4-thiazolyl]phenol](/img/structure/B1197478.png)
